6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid
Description
Historical Context of Pyrrolo[3,4-b]pyrazine Derivatives
The development of pyrrolo[3,4-b]pyrazine derivatives can be traced back to the mid-20th century when researchers began exploring the synthesis and biological properties of fused nitrogen-containing heterocycles. The foundational work in this area emerged from investigations into pyrazine-2,3-dicarboxylic acid derivatives, which served as key precursors for the construction of more complex polycyclic systems. Early synthetic approaches involved the cyclization of pyrazine-2,3-dicarboxylic acid derivatives through thermal treatment with thionyl chloride, as documented in patent literature from the 1970s. These pioneering studies established the fundamental chemical transformations that would later enable the preparation of diverse pyrrolo[3,4-b]pyrazine analogs.
The historical significance of these compounds became apparent through systematic pharmacological evaluations conducted during the 1960s and 1970s. Researchers discovered that pyrrolo[3,4-b]pyrazine derivatives possessed valuable pharmacological properties, particularly as tranquilizers and anticonvulsant agents, demonstrating activity in animal models at doses between 10 and 100 milligrams per kilogram of body weight when administered orally. This early recognition of biological activity provided the impetus for continued research into structure-activity relationships and synthetic methodology development.
A major milestone in the field occurred with the development of improved synthetic routes that allowed for greater structural diversity. The synthesis of compounds such as 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine involved sophisticated multi-step procedures starting from 2-amino-5-chloropyridine and pyrazine-2,3-dicarboxylic acid anhydride. These synthetic advances enabled researchers to explore systematic modifications of the core scaffold and evaluate the impact of various substituents on biological activity.
The evolution of synthetic methodology has continued into the modern era, with researchers developing more efficient approaches to pyrrolo[3,4-b]pyrazine construction. Contemporary methods include multicomponent reactions that allow for the rapid assembly of complex structures from simple starting materials. These advances have facilitated the preparation of compound libraries for biological screening and have expanded the scope of accessible analogs for medicinal chemistry programs.
Significance in Heterocyclic Chemistry
The pyrrolo[3,4-b]pyrazine scaffold occupies a position of considerable importance within the broader field of heterocyclic chemistry due to its unique structural features and diverse reactivity patterns. The bicyclic system combines the electron-rich nature of the pyrrole ring with the electron-deficient character of the pyrazine moiety, creating a heterocycle with distinctive electronic properties and synthetic versatility. This combination of complementary electronic characteristics provides opportunities for selective functionalization at different positions of the fused ring system.
From a structural perspective, the pyrrolo[3,4-b]pyrazine core exhibits remarkable stability while maintaining accessibility for chemical modification. The presence of multiple nitrogen atoms within the framework creates numerous sites for coordination with metal centers, hydrogen bonding interactions, and electrophilic attack. These features make pyrrolo[3,4-b]pyrazine derivatives valuable building blocks for the construction of more complex molecular architectures and supramolecular assemblies.
The significance of this scaffold extends beyond synthetic considerations to encompass its role as a privileged structure in medicinal chemistry. Privileged structures are molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The pyrrolo[3,4-b]pyrazine system exemplifies this concept through its demonstrated activity across diverse therapeutic areas, including central nervous system disorders, inflammatory conditions, and metabolic diseases.
Research into the biological significance of pyrrolo[3,4-b]pyrazine derivatives has revealed their potential as peptidomimetics, molecules that mimic the biological activity of peptides while offering advantages in terms of stability and bioavailability. The rigid bicyclic structure can serve as a scaffold for displaying pharmacophoric groups in defined spatial orientations, potentially leading to improved selectivity and potency compared to flexible peptide analogs.
| Structural Feature | Chemical Significance | Biological Relevance |
|---|---|---|
| Fused pyrrole-pyrazine system | Electron-rich/electron-poor combination | Multiple binding modes |
| Multiple nitrogen atoms | Coordination sites and H-bonding | Diverse target interactions |
| Rigid bicyclic framework | Conformational restriction | Enhanced selectivity |
| Functionalization sites | Synthetic versatility | Structure-activity optimization |
The contemporary understanding of pyrrolo[3,4-b]pyrazine chemistry has been enhanced through advanced analytical techniques and computational modeling approaches. Modern spectroscopic methods have provided detailed insights into the electronic structure and conformational preferences of these molecules, while computational chemistry has enabled the prediction of molecular properties and the design of new analogs with improved characteristics. These technological advances continue to drive innovation in the field and expand the potential applications of pyrrolo[3,4-b]pyrazine derivatives.
Properties
IUPAC Name |
6-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c16-8(17)4-2-1-3-7-15-11(18)9-10(12(15)19)14-6-5-13-9/h5-6H,1-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMMSDHTCKDTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(C2=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to 6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid exhibit promising anticancer properties. Research indicates that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives with similar structures effectively reduced the viability of various cancer cell lines through cell cycle arrest and apoptosis induction .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses significant antibacterial and antifungal properties. In vitro assays have shown effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Mechanistic studies indicate that it may help mitigate oxidative stress and inflammation in neuronal cells .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrrolo[3,4-b]pyrazine and pyrrolo[3,4-b]pyridine derivatives. Key structural analogs and their distinguishing features are discussed below.
Variations in Side Chain Length and Substituents
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic Acid (CAS: 126310-30-3)
- Structure: Shorter pentanoic acid chain with a methyl branch.
- However, the shorter chain may reduce solubility in aqueous media .
3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propanoic Acid
- Structure: Propanoic acid side chain with a pyrrolo[3,4-b]pyridine core (pyridine instead of pyrazine).
- Properties: The pyridine ring introduces basicity, altering electronic properties.
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic Acid
Aromatic and Sulfonamide Derivatives
4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic Acid (CAS: 37458-42-7)
- Structure : Benzoic acid substituent attached to the pyrrolo[3,4-b]pyridine core.
- Properties :
4-(2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)ethyl)benzenesulfonamide
Heterocyclic Core Modifications
Zopiclone Intermediate: 6-(5-Chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine
- Structure : Chloropyridyl substituent on the pyrrolo[3,4-b]pyrazine core.
- Applications: Key intermediate in zopiclone synthesis, a sedative-hypnotic drug. The electron-withdrawing chloro group stabilizes the heterocycle and modulates receptor binding .
Comparative Data Table
| Compound Name (CAS) | Core Structure | Side Chain/Substituent | Molecular Weight (g/mol) | LogP (Predicted) | Key Properties |
|---|---|---|---|---|---|
| 6-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid (1351393-93-5) | Pyrrolo[3,4-b]pyrazine | Hexanoic acid | Not reported | ~2.5 (estimated) | Moderate lipophilicity, flexible chain |
| 2-(5,7-Dioxo-...)-4-methylpentanoic acid (126310-30-3) | Pyrrolo[3,4-b]pyrazine | 4-Methylpentanoic acid | 333.70 | >1.2 | Enhanced lipophilicity |
| 4-(5,7-Dioxo-...yl)benzoic acid (37458-42-7) | Pyrrolo[3,4-b]pyridine | Benzoic acid | 268 | 1.20 | High polarity, hydrogen-bonding |
| Zopiclone Intermediate | Pyrrolo[3,4-b]pyrazine | 5-Chloropyrid-2-yl | Not reported | ~2.8 | Electron-deficient, pharmaceutical use |
Key Research Findings
- Synthetic Accessibility : Analogs with shorter chains (e.g., acetic acid derivatives) are synthesized more readily but may lack bioavailability due to high polarity .
- Biological Relevance : Sulfonamide and benzoic acid derivatives show promise in targeting enzymes (e.g., carbonic anhydrase) due to their acidic groups .
- Pharmaceutical Potential: The hexanoic acid chain in the target compound may balance solubility and permeability, making it suitable for prodrug designs .
Preparation Methods
General Synthetic Strategies for Pyrrolopyrazines
Pyrrolopyrazines are typically synthesized through multi-step reactions involving the formation of the pyrrolopyrazine core followed by functionalization. Common methods include:
- Condensation Reactions : These involve the reaction of a pyrrole derivative with a pyrazine precursor to form the pyrrolopyrazine core.
- Cyclization Reactions : Intramolecular cyclization of appropriately substituted precursors can also yield pyrrolopyrazine structures.
- Functionalization : Once the core is formed, various functional groups can be introduced through reactions like alkylation, acylation, or halogenation.
Challenges and Considerations
- Regioselectivity : Ensuring the correct position of the hexanoic acid side chain on the pyrrolopyrazine core.
- Yield Optimization : Conditions must be optimized to maximize yield while minimizing side reactions.
- Purification : Efficient purification methods are crucial due to the complexity of the compound.
Data and Research Findings
| Compound | Molecular Formula | Molecular Weight | Synthetic Route |
|---|---|---|---|
| 6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid | C12H13N3O4 | 263.25 g/mol | Condensation followed by alkylation |
| 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid | C11H11N3O4 | 249.22 g/mol | Similar condensation and alkylation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid, and how can reaction yields be optimized?
- Methodological Answer :
- Stepwise Functionalization : Start with pyrrolo[3,4-b]pyrazine core synthesis via hydrazine derivatives (e.g., hydrazine hydrate condensation with diketones) .
- Hexanoic Acid Conjugation : Use carbodiimide coupling (e.g., EDC/HOBt) to attach the hexanoic acid moiety to the pyrrolopyrazine core under anhydrous conditions .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of core to hexanoic acid), monitor pH (6–7 for carboxylate activation), and employ microwave-assisted synthesis to reduce reaction time .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm pyrrolopyrazine ring substitution patterns and hexanoic acid linkage (e.g., δ 2.3–2.5 ppm for methylene protons adjacent to carbonyl groups) .
- HPLC-MS : Employ reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) coupled with high-resolution mass spectrometry (HRMS) to verify purity (>95%) and molecular ion peaks .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/water (1:1) and analyze diffraction patterns .
Q. What experimental conditions are critical for maintaining compound stability during storage?
- Methodological Answer :
- Temperature : Store lyophilized powder at –20°C in amber vials to prevent photodegradation .
- Solvent Selection : Avoid aqueous buffers at pH > 7.0, as the diketone moiety is prone to hydrolysis. Use DMSO for stock solutions and dilute in PBS (pH 6.5–7.0) immediately before experiments .
Advanced Research Questions
Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Optimization : Apply quantum chemical calculations (DFT/B3LYP) to model transition states for functional group substitutions on the pyrrolopyrazine core .
- Molecular Docking : Use AutoDock Vina to predict binding affinities of derivatives to target proteins (e.g., kinases), focusing on substituent effects at the 5- and 7-positions .
- Machine Learning : Train models on existing bioactivity data to prioritize synthetic targets with predicted IC values < 100 nM .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Purity Reassessment : Verify compound purity via orthogonal methods (e.g., NMR, LC-MS) to rule out degradation products .
- Assay Standardization : Cross-validate results using reference standards (e.g., USP-grade reagents) and harmonize protocols (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Perform systematic reviews of kinetic parameters (e.g., , ) to identify outliers linked to experimental variables like temperature or enzyme source .
Q. What strategies can resolve contradictions in mechanistic studies involving this compound’s enzyme inhibition?
- Methodological Answer :
- Pre-Steady-State Kinetics : Use stopped-flow spectrophotometry to capture transient intermediates and differentiate between competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to clarify entropy-driven vs. enthalpy-driven interactions .
- Mutagenesis Studies : Engineer enzyme variants (e.g., Ala-scanning of catalytic residues) to isolate the compound’s binding site .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
